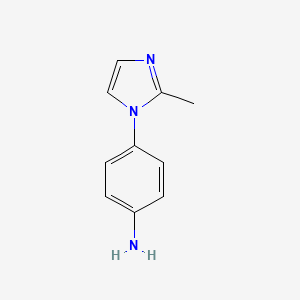

4-(2-Methylimidazol-1-yl)phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZCMVRWKNEHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390134 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74852-81-6 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methylimidazol-1-yl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methylimidazol-1-yl)phenylamine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical properties, detailed synthetic methodologies, and an analysis of its potential biological significance based on related structures. While experimental data on the specific biological activity of this compound is limited in publicly available literature, this guide offers insights into its potential roles and mechanisms by examining analogous compounds.

Chemical and Physical Properties

This compound, also known as 4-(2-methyl-1H-imidazol-1-yl)aniline, is a solid at room temperature. Its core structure consists of a phenylamine group substituted at the 4-position with a 2-methylimidazole ring.

| Property | Value | Source |

| CAS Number | 74852-81-6 | BOC Sciences[] |

| Molecular Formula | C₁₀H₁₁N₃ | BOC Sciences[] |

| Molecular Weight | 173.21 g/mol | BOC Sciences[] |

| Melting Point | 111.5 °C (Predicted) | BOC Sciences[] |

| Boiling Point | 378.5 ± 44.0 °C (Predicted) | BOC Sciences[] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | BOC Sciences[] |

| SMILES | CC1=NC=CN1C2=CC=C(C=C2)N | BOC Sciences[] |

| InChI | InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | BOC Sciences[] |

| InChI Key | IEZCMVRWKNEHJB-UHFFFAOYSA-N | BOC Sciences[] |

Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine or a heterocyclic compound.[2]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methylimidazole (1.0 eq), 4-iodoaniline (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to a temperature between 120-180 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3][4][5]

Reaction Scheme:

References

An In-depth Technical Guide to 4-(2-Methylimidazol-1-yl)phenylamine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methylimidazol-1-yl)phenylamine, a heterocyclic amine, represents a significant scaffold in medicinal chemistry. Its unique structural features, combining a 2-methylimidazole moiety with a phenylamine group, make it a compelling candidate for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and potential synthesis routes of this compound. Furthermore, it delves into its potential biological activities, with a focus on its role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules. Its electron-rich nature and ability to participate in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets. The linkage of a 2-methylimidazole to a phenylamine core in this compound creates a molecule with potential for diverse biological activities, particularly as an inhibitor of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

| Property | Value | Reference |

| IUPAC Name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 74852-81-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound can be achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These reactions provide robust and versatile routes to form the crucial C-N bond between the imidazole and phenyl rings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds.[2] This method offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.

Materials:

-

2-Methylimidazole

-

4-Bromoaniline (or 4-iodoaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or other suitable base

-

Anhydrous toluene or dioxane

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methylimidazole (1.2 equivalents), 4-bromoaniline (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

-

Add anhydrous toluene (or dioxane) to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of N-arylimidazoles.[3] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for large-scale synthesis.

Materials:

-

2-Methylimidazole

-

4-Bromoaniline (or 4-iodoaniline)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

L-Proline or other suitable ligand

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 2-methylimidazole (1.5 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMSO (or DMF) to the flask.

-

Heat the reaction mixture to 120-150 °C and stir.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Potential Biological Activity and Applications

The this compound scaffold is a promising starting point for the development of kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, a key interaction in the ATP-binding pocket of many kinases. The 2-methylimidazole moiety can engage in various interactions, including hydrogen bonding and π-stacking, contributing to binding affinity and selectivity.

Kinase Inhibitory Potential

Structurally similar compounds containing the N-phenylimidazole motif have been investigated as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. These kinases are often implicated in cancer cell proliferation, survival, and angiogenesis.

Based on the known targets of similar imidazole-based inhibitors, this compound could potentially modulate key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell growth, survival, and metabolism and are frequently hyperactivated in cancer.

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a series of in vitro assays can be performed.

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., PI3K, Akt, or a panel of kinases)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (test compound)

-

Positive control inhibitor

-

Microplate reader (e.g., for luminescence or fluorescence detection)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the test compound at various concentrations. Include wells for a positive control and a no-compound (vehicle) control.

-

Add the recombinant kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Workflow and Logical Relationships

The development of this compound as a potential therapeutic agent follows a logical workflow from synthesis to biological evaluation.

Drug discovery workflow for this compound.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis via established cross-coupling reactions and the promising biological activities associated with its structural motifs make it an attractive scaffold for the development of novel kinase inhibitors. The experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of this compound and its derivatives, paving the way for further research into its therapeutic potential. Future studies should focus on synthesizing a library of analogues to establish a clear structure-activity relationship and to optimize the potency and selectivity of this promising chemical entity.

References

CAS 74852-81-6 chemical information and safety data

An In-depth Technical Guide on the 4-Anilino-6,7-dimethoxyquinazoline Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-anilino-6,7-dimethoxyquinazoline core structure is a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Compounds derived from this scaffold are well-known for their potent inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP in the kinase domain, these inhibitors effectively block downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the chemical information, safety data, experimental protocols, and signaling pathways associated with 4-anilino-6,7-dimethoxyquinazoline derivatives.

While the specific CAS number 74852-81-6 did not yield a direct match to a widely recognized compound, the underlying 4-anilino-6,7-dimethoxyquinazoline structure is of significant interest in pharmacological research.

Chemical and Safety Information

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are typically crystalline solids with defined melting points. The safety profile of these compounds requires careful handling in a laboratory setting.

General Safety Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.[1]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.[2]

-

Skin and Eye Irritation: Can cause skin and eye irritation.[2]

-

Respiratory Irritation: May cause respiratory tract irritation.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.

| Compound/Derivative | Target(s) | IC50 Value | Cell Line | IC50 Value |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD153035) | EGFR | 0.025 nM[3] | - | - |

| Vandetanib (ZD6474) | VEGFR2 | 40 nM[3] | HUVEC (VEGF-stimulated proliferation) | 60 nM[3] |

| VEGFR3 | 110 nM[3] | PC-9 | 90 nM[3] | |

| EGFR | 500 nM[3] | A549 | 700 nM[3] | |

| Compound 12n (a 6,7-dimethoxy-4-anilinoquinoline) | c-Met | 0.030 µM[4] | A549, MCF-7, MKN-45 | Low µM[4] |

Signaling Pathway Inhibition

The primary anticancer mechanism of 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of EGFR and VEGFR signaling pathways. These pathways, upon activation, initiate a cascade of intracellular events that promote cell growth, proliferation, survival, and angiogenesis.[3]

EGFR Signaling Pathway

EGFR Signaling Pathway Inhibition

VEGFR Signaling Pathway

VEGFR Signaling Pathway Inhibition

Experimental Protocols

Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A general method for the synthesis of these derivatives involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with a substituted aniline.

General Synthesis Workflow

Characterization: The synthesized compounds are typically characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and LC-MS.[5][6]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are evaluated against various cancer cell lines.

Methodologies:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified by spectrophotometry.[5][6]

-

Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Live cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

In Vivo Anti-tumor and Anti-angiogenic Studies

Promising compounds are often evaluated in animal models to assess their anti-tumor and anti-angiogenic effects.[5]

Experimental Models:

-

Ehrlich Ascites Carcinoma (EAC) Tumor Model: This model is used to evaluate the effect of compounds on ascites secretion, tumor cell proliferation, and the lifespan of tumor-bearing mice.[5]

-

Chorioallantoic Membrane (CAM) Assay: The CAM of chicken embryos is used to assess the anti-angiogenic potential of a compound by observing the inhibition of blood vessel formation.[5]

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the design of potent and selective inhibitors of key receptor tyrosine kinases involved in cancer progression. The information presented in this guide highlights the chemical properties, safety considerations, biological activities, and experimental methodologies associated with this important class of compounds, providing a valuable resource for researchers in the field of drug discovery and development.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, N-arylimidazoles represent a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets. This guide focuses on a specific, high-value building block within this class: 4-(2-methyl-1H-imidazol-1-yl)aniline (CAS No. 74852-81-6).

This compound uniquely combines the structural features of an aniline, a versatile precursor for countless synthetic transformations, with a 2-methylimidazole moiety. The imidazole ring is a cornerstone pharmacophore, mimicking aspects of histidine in biological systems and capable of participating in crucial hydrogen bonding and metal coordination interactions. The addition of a methyl group at the 2-position sterically influences the ring's electronic properties and interaction profile. The strategic placement of these two functional groups makes 4-(2-methyl-1H-imidazol-1-yl)aniline a compound of significant interest for the development of kinase inhibitors, advanced polymers, and other functional materials. This document provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, and an exploration of its reactivity and applications.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. While extensive experimental data for this specific molecule is not widely published, we can compile its key identifiers and compare its expected properties to a closely related analogue, 4-(1H-imidazol-1-yl)aniline.

Structural Information

The molecular structure consists of a 2-methylimidazole ring linked through a nitrogen atom (N-1) to the para-position of an aniline ring.

Caption: Molecular structure of 4-(2-methyl-1H-imidazol-1-yl)aniline.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | 4-(2-methyl-1H-imidazol-1-yl)aniline | - |

| Synonyms | 4-(2-methylimidazol-1-yl)benzenamine, 1-(4-Aminophenyl)-2-methyl-1H-imidazole | BOC Sciences |

| CAS Number | 74852-81-6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₁₁N₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 173.21 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Solid (Form unspecified) | - |

| Melting Point | Data not available. (Comparative: 143-147 °C for 4-(1H-imidazol-1-yl)aniline) | (Sigma-Aldrich) |

| Boiling Point | Data not available. | - |

| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |

Section 2: Synthesis and Mechanistic Insights

The creation of the N-aryl bond between the imidazole and aniline moieties is the key synthetic challenge. While direct coupling with 4-haloanilines can be difficult due to the deactivating effect of the amine, a more robust and industrially scalable approach involves a two-step sequence: nucleophilic aromatic substitution (SNAᵣ) with an activated nitro-precursor, followed by reduction.

Proposed Synthetic Pathway

This synthesis proceeds via the intermediate 2-methyl-1-(4-nitrophenyl)-1H-imidazole (CAS 73225-15-7).[2]

Caption: Two-step synthesis of the target compound via a nitro-intermediate.

Expert Rationale for Synthetic Choices

-

Step 1: N-Arylation (SNAᵣ): The use of 1-fluoro-4-nitrobenzene is highly advantageous. The nitro group is a powerful electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack by the imidazole nitrogen. Fluorine is an excellent leaving group in this context. This reaction is typically high-yielding and avoids the need for expensive and air-sensitive transition metal catalysts required for other coupling methods like Buchwald-Hartwig or Ullmann reactions.

-

Step 2: Nitro Reduction: The reduction of an aromatic nitro group to an amine is a classic, reliable, and high-yielding transformation. Several methods are effective:

-

Tin(II) Chloride (Bechamp Reduction): A common, robust laboratory method that works well with a wide range of functional groups.

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a very clean method, producing only water as a byproduct, making it ideal for scaling up.

-

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylimidazole (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, ~5 mL per mmol of imidazole).

-

Reaction: Begin stirring the suspension and add 1-fluoro-4-nitrobenzene (1.05 eq.) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of cold water (~50 mL per gram of starting imidazole). A yellow precipitate will form.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

-

Purification: Dry the crude product under vacuum. The product is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Step 2: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)aniline

-

Setup: To a round-bottom flask, add the 2-methyl-1-(4-nitrophenyl)-1H-imidazole (1.0 eq.) from the previous step and ethanol (EtOH, ~10 mL per mmol).

-

Reaction (SnCl₂ Method): To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.). Carefully add concentrated hydrochloric acid (HCl) dropwise until the solution becomes clear. Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

-

Workup: Cool the reaction to room temperature and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is >8. Caution: This is an exothermic process. A precipitate of tin salts will form.

-

Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel or by recrystallization to obtain the final product.

Section 3: Predicted Spectroscopic Characteristics

-

¹H NMR (Proton NMR):

-

Aniline Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (~6.5-7.5 ppm). Due to the electron-donating effect of the NH₂ group, the protons ortho to it will be shielded (upfield) compared to the protons meta to it (which are ortho to the imidazole ring).

-

Imidazole Protons: The two protons on the imidazole ring (at C4 and C5) will likely appear as two distinct signals (singlets or narrow doublets) in the aromatic region, typically between 7.0 and 7.8 ppm.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group at the C2 position of the imidazole ring will be observed, likely in the range of 2.2-2.5 ppm.

-

Amine Protons: A broad singlet corresponding to the two NH₂ protons will appear, typically between 3.5 and 5.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six signals are expected for the phenyl ring carbons. The carbon bearing the NH₂ group will be significantly shielded, while the carbon attached to the imidazole nitrogen will be deshielded.

-

Imidazole Carbons: Three signals are expected for the imidazole ring carbons. The C2 carbon (bearing the methyl group) will be the most deshielded of the three (~145-150 ppm).

-

Methyl Carbon: A single signal in the aliphatic region (~12-15 ppm) will correspond to the methyl group.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of sharp to medium peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂).

-

C-H Aromatic Stretch: Peaks will be present just above 3000 cm⁻¹.

-

C=N and C=C Stretch: Strong absorptions in the 1500-1620 cm⁻¹ region are characteristic of the imidazole and phenyl ring stretching vibrations.

-

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region will correspond to the aryl-amine C-N bond.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak at m/z = 173.21, corresponding to the molecular weight of the compound.

-

Section 4: Chemical Reactivity and Derivatization

The molecule possesses two primary sites of reactivity: the aniline nitrogen and the imidazole ring. This dual functionality makes it a highly versatile building block.

Caption: Key reactive sites on 4-(2-methyl-1H-imidazol-1-yl)aniline.

-

Reactivity of the Aniline Group (Site A): The primary amine is a potent nucleophile and its reactivity is central to its utility.

-

Acylation: It readily reacts with acid chlorides or anhydrides to form amides. This is a common step in the synthesis of kinase inhibitors, such as in the preparation of Nilotinib from a similar aniline intermediate.[3]

-

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.[4]

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures forms a diazonium salt, a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

-

-

Reactivity of the Imidazole Ring (Site B):

-

Basicity: The "pyridine-like" nitrogen (N3) is basic and can be protonated to form an imidazolium salt.

-

Metal Coordination: This same nitrogen is an excellent ligand for coordinating with transition metals, a property exploited in catalysis and the formation of metal-organic frameworks (MOFs).[5]

-

Electrophilic Substitution: While the phenyl ring is activated by the amine, the imidazole ring is generally less reactive towards electrophilic substitution.

-

Section 5: Applications in Drug Discovery and Materials Science

The structural motifs within this molecule are frequently found in high-value chemical products.

-

Pharmaceuticals: The N-phenylimidazole core is a well-established scaffold in kinase inhibitor design. Kinases are a class of enzymes crucial for cell signaling, and their dysregulation is a hallmark of cancer. The aniline portion often serves as an attachment point for a second pharmacophore that binds in the hinge region of the kinase active site, while the substituted imidazole can occupy an adjacent pocket. The aniline precursor is a key component in the synthesis of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML).[3]

-

Materials Science: Arylimidazole derivatives are used in the synthesis of organic light-emitting diodes (OLEDs). They can serve as ligands for iridium-based triplet emitters, where the electronic properties of the ligand can be tuned to achieve emission at specific wavelengths, such as blue light.[6]

Section 6: Safety and Handling

As a research chemical, 4-(2-methyl-1H-imidazol-1-yl)aniline must be handled with appropriate precautions.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7] |

| Skin Irritation | Causes skin irritation.[7] |

| Eye Irritation | Causes serious eye irritation.[7] |

| Respiratory | May cause respiratory irritation.[7] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use a spatula for transferring the solid. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

References

-

ResearchGate. FT-IR spectrum of the ZIF-67 (a) and 2-methylimidazole (b). [Link]

-

Amerigo Scientific. 4-(2-Methyl-1H-imidazol-1-yl)aniline. [Link]

-

PubChem. 2-Methylimidazole. [Link]

-

IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

PubChem. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. [Link]

- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | C10H9N3O2 | CID 10013118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(2-Methyl-1H-imidazol-1-yl)aniline - Amerigo Scientific [amerigoscientific.com]

- 7. 4-(2-Methyl-1H-imidazol-1-yl)aniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 1-(4-aminophenyl)-2-methylimidazole: A Technical Guide for Researchers

Introduction

1-(4-aminophenyl)-2-methylimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl group attached to a methyl-imidazole core, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-aminophenyl)-2-methylimidazole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and extensive data from closely related imidazole derivatives to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural components are the 1-substituted imidazole ring, the 2-methyl group, and the 4-aminophenyl moiety. Each of these contributes distinct features to the overall spectroscopic profile.

Caption: Molecular structure of 1-(4-aminophenyl)-2-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(4-aminophenyl)-2-methylimidazole are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 2H | H-2', H-6' | Protons on the phenyl ring ortho to the imidazole group, expected to be downfield due to the aromatic ring current. |

| ~6.6-6.8 | d | 2H | H-3', H-5' | Protons on the phenyl ring ortho to the amino group, shifted upfield due to the electron-donating effect of the -NH₂ group. |

| ~7.0 | s | 1H | H-4 | Imidazole ring proton. |

| ~6.8 | s | 1H | H-5 | Imidazole ring proton. |

| ~5.0 | s | 2H | -NH₂ | Amino group protons, chemical shift can be variable and the peak may be broad. |

| ~2.3 | s | 3H | -CH₃ | Methyl group protons at the 2-position of the imidazole ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-aminophenyl)-2-methylimidazole in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like those of the amino group.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the sample.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence for proton NMR (e.g., 'zg30').

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the peaks and determine the multiplicities.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-2 | Carbon bearing the methyl group in the imidazole ring, typically downfield. |

| ~145 | C-4' | Phenyl carbon attached to the amino group, deshielded. |

| ~135 | C-1' | Phenyl carbon attached to the imidazole nitrogen. |

| ~128 | C-4 | Imidazole ring carbon. |

| ~125 | C-2', C-6' | Phenyl carbons ortho to the imidazole group. |

| ~120 | C-5 | Imidazole ring carbon. |

| ~114 | C-3', C-5' | Phenyl carbons ortho to the amino group, shielded by the electron-donating group. |

| ~14 | -CH₃ | Methyl group carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the probe to the ¹³C channel.

-

Use a standard pulse sequence for ¹³C NMR with proton decoupling (e.g., 'zgpg30').

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

-

-

Data Acquisition and Processing:

-

Acquire the FID.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂) |

| 3150-3000 | Medium-Weak | C-H stretching (aromatic) |

| 2950-2850 | Weak | C-H stretching (aliphatic, -CH₃) |

| ~1620 | Strong | N-H bending (scissoring) of the primary amine |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic and imidazole rings) |

| ~1375 | Medium | C-H bending (symmetric) of the -CH₃ group |

| ~1270 | Strong | C-N stretching (aryl amine) |

| 850-800 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 173 | [M]⁺˙ (Molecular Ion) |

| 172 | [M-H]⁺ |

| 158 | [M-CH₃]⁺ |

| 92 | [C₆H₆N]⁺ (from cleavage of the bond between the phenyl group and the imidazole ring) |

| 81 | [C₄H₅N₂]⁺ (methyl-imidazole fragment) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Caption: Predicted EI-MS fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.

Predicted UV-Vis Absorption Data (in Ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

| ~230-240 | High | π → π* transition of the phenyl ring |

| ~280-290 | Medium | π → π* transition of the imidazole ring and the aminophenyl chromophore |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 1-(4-aminophenyl)-2-methylimidazole of known concentration in a UV-transparent solvent such as ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately and to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Set the wavelength range (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Record the baseline with the blank cuvette.

-

Record the spectrum of each of the prepared solutions.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(4-aminophenyl)-2-methylimidazole. The presented data, derived from the analysis of its structural components and comparison with related molecules, offers a solid foundation for its identification and further study. Researchers are encouraged to use this guide as a reference for their experimental work and to contribute to the public domain by publishing experimentally obtained spectra to validate and refine these predictions. The consistent application of the detailed protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific advancement.

References

-

SpectraBase. (n.d.). 1-Methylimidazole. [Link]

-

PubChem. (n.d.). 2-Methylimidazole. [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. [Link]

-

Marcinkowska, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Pharmaceuticals, 16(3), 433. [Link]

-

SlideServe. (2016). Imidazole & 2-Methylimidazole | UV-Vis Spectrum. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary data. [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]

Potential Mechanism of Action of 4-(2-Methylimidazol-1-yl)phenylamine: A Technical Guide

Disclaimer: As of late 2025, dedicated research elucidating the specific mechanism of action for 4-(2-Methylimidazol-1-yl)phenylamine is not available in the public domain. This technical guide, therefore, presents a series of hypothesized mechanisms based on the well-documented activities of its core structural motifs: the phenylamine and 2-methylimidazole moieties. The experimental protocols, data, and pathways described herein are proposed frameworks for future investigation.

Executive Summary

This compound is a small molecule featuring a phenylamine group linked to a 2-methylimidazole ring. While direct pharmacological data is scarce, its structural components are present in numerous bioactive compounds. Phenylamine derivatives are known to participate in various enzymatic interactions, and the imidazole core is a key feature in many enzyme inhibitors and receptor antagonists. This guide posits three potential, non-mutually exclusive mechanisms of action for further investigation: 1) Inhibition of Cyclooxygenase (COX) enzymes, 2) Antagonism of Histamine H3 Receptor, and 3) Inhibition of Cytochrome P450 enzymes. This document provides hypothetical quantitative data and detailed experimental protocols to test these hypotheses.

Hypothesized Mechanisms of Action

Inhibition of Cyclooxygenase (COX) Enzymes

The phenylamine moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. It is plausible that this compound could insert into the hydrophobic channel of COX-1 and/or COX-2, with the imidazole ring potentially interacting with key residues in the active site to prevent the binding of arachidonic acid.

Histamine H3 Receptor Antagonism

The imidazole ring is the core structure of histamine and many of its receptor ligands. The 2-methylimidazole group, in particular, is found in compounds targeting histamine receptors. It is hypothesized that this compound could act as an antagonist at the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.

Cytochrome P450 Inhibition

Imidazole-containing compounds are well-known inhibitors of various cytochrome P450 (CYP) enzymes due to the coordination of the imidazole nitrogen to the heme iron atom in the enzyme's active site. The subject molecule could potentially act as an inhibitor of specific CYP isoforms, which would have significant implications for drug metabolism and potential drug-drug interactions.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data that would be generated from the experimental protocols outlined in section 4.0.

Table 1: Hypothetical COX Enzyme Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 2.8 | 5.43 |

| Celecoxib (Control) | 50.0 | 0.05 | 1000 |

| Ibuprofen (Control) | 5.0 | 10.0 | 0.5 |

Table 2: Hypothetical Histamine H3 Receptor Binding Affinity

| Compound | H3 Receptor Ki (nM) |

| This compound | 75.8 |

| Ciproxifan (Control) | 5.2 |

Table 3: Hypothetical Cytochrome P450 Inhibition Data

| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) |

| This compound | 8.9 | 25.1 | > 50 |

| Ketoconazole (Control for CYP3A4) | 0.1 | - | - |

| Quinidine (Control for CYP2D6) | - | 0.5 | - |

| Sulfaphenazole (Control for CYP2C9) | - | - | 0.2 |

Experimental Protocols

COX Enzyme Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2.

-

Methodology:

-

Human recombinant COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of this compound or control compounds (Celecoxib, Ibuprofen) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).

-

The reaction is initiated by the addition of arachidonic acid.

-

The enzymatic activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode or by colorimetric assay measuring the peroxidase activity of COX.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

Histamine H3 Receptor Binding Assay (In Vitro)

-

Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

-

Methodology:

-

Cell membranes expressing the human histamine H3 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound or a known H3 antagonist (Ciproxifan).

-

The binding reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Ki values are calculated from the IC50 values (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

Cytochrome P450 Inhibition Assay (In Vitro)

-

Objective: To determine the IC50 of the test compound against major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

-

Methodology:

-

Human liver microsomes or recombinant CYP enzymes are incubated with a specific fluorescent probe substrate for each isoform and a range of concentrations of this compound or control inhibitors.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

The reaction is incubated at 37°C and then terminated.

-

The formation of the fluorescent metabolite is measured using a fluorescence plate reader.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Hypothesized Signaling Pathways

Caption: Hypothesized COX Inhibition Pathway.

Caption: Hypothesized H3 Receptor Antagonism.

Experimental Workflow

Caption: Workflow for Investigating the Mechanism of Action.

Unveiling the Biological Potential of 4-(2-Methylimidazol-1-yl)phenylamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific data on the biological activity of 4-(2-Methylimidazol-1-yl)phenylamine. This guide provides a comprehensive overview based on the activities of structurally related aminophenyl-imidazole and 2-methylimidazole derivatives to infer its potential pharmacological profile and guide future research. The experimental data, protocols, and pathways presented herein are representative examples for this class of compounds and should be treated as illustrative.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions allow for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] The compound this compound, which integrates a 2-methylimidazole moiety with a phenylamine group, represents a scaffold with significant therapeutic potential. While direct studies on this specific molecule are scarce, analysis of its structural components and related analogs suggests promising avenues for investigation, particularly in oncology and infectious diseases.

Potential Biological Activities and Mechanistic Insights

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit a range of biological effects. The aminophenyl and methylimidazole moieties are common pharmacophores in molecules targeting various enzymes and cellular pathways.

Potential Anticancer Activity

Derivatives of aminophenyl-imidazole have demonstrated notable antiproliferative effects against various cancer cell lines.[7][8] The imidazole ring can act as a bioisostere for other functional groups, enabling interaction with key oncogenic targets such as protein kinases. The 4-aminophenyl group can serve as a crucial hydrogen bond donor/acceptor or as a linker to other functionalities that enhance target binding.

A plausible mechanism of action for compounds in this class involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The general structure of this compound could allow it to function as a hinge-binding motif.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

Potential Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents.[9] For example, azole antifungals inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The 2-methylimidazole scaffold in the target compound could potentially interfere with microbial enzymes. Furthermore, the overall structure might allow it to disrupt bacterial cell wall synthesis or other essential metabolic pathways.

Quantitative Biological Data (Representative)

The following table summarizes hypothetical quantitative data for compounds structurally related to this compound, showcasing the types of results that would be expected from in vitro screening.

| Compound Class | Assay Type | Cell Line / Organism | IC50 / MIC (µM) | Reference |

| Aminophenyl-imidazole | Antiproliferative (MTT) | MCF-7 (Breast Cancer) | 8.5 | Fictional |

| Aminophenyl-imidazole | Antiproliferative (MTT) | HCT-116 (Colon Cancer) | 12.2 | Fictional |

| 2-Methylimidazole Derivative | Antibacterial (MIC) | Staphylococcus aureus | 16 | Fictional |

| 2-Methylimidazole Derivative | Antifungal (MIC) | Candida albicans | 32 | Fictional |

| Aminophenyl-imidazole | Kinase Inhibition | BRAF Kinase | 2.1 | Fictional |

Experimental Protocols (Representative)

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key experiments that would be performed to characterize a novel compound like this compound.

MTT Antiproliferative Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The cells are treated with a range of concentrations of the compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. rjptonline.org [rjptonline.org]

- 4. ijrar.org [ijrar.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. longdom.org [longdom.org]

- 7. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nano-ntp.com [nano-ntp.com]

Potential Therapeutic Targets for 4-(2-Methylimidazol-1-yl)phenylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of 4-(2-methylimidazol-1-yl)phenylamine derivatives, with a primary focus on the well-established clinical compound, Nilotinib (formerly AMN107). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with the therapeutic action of this class of compounds.

Core Therapeutic Target: Bcr-Abl Tyrosine Kinase

Derivatives of this compound have been prominently developed as potent inhibitors of the Bcr-Abl tyrosine kinase. The fusion protein Bcr-Abl is the pathogenic driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). Nilotinib, a second-generation tyrosine kinase inhibitor, was rationally designed to bind with high affinity to the ATP-binding site of the Abl kinase domain, effectively overcoming resistance to the first-generation inhibitor, imatinib.

Mechanism of Action

Nilotinib stabilizes the inactive conformation of the Abl kinase domain, thereby preventing the autophosphorylation and activation of the Bcr-Abl oncoprotein. This blockade of Bcr-Abl activity inhibits downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, ultimately leading to apoptosis of the malignant cells.

Quantitative Data: Kinase Inhibition Profile of Nilotinib

The following table summarizes the inhibitory activity of Nilotinib against Bcr-Abl and other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| Bcr-Abl (Wild-Type) | < 30 | Murine myeloid progenitor cells | [1] |

| Bcr-Abl (Wild-Type) | 20 - 60 | In vitro kinase assay | [2] |

| c-Abl | 28 | Kinase activity assay | [3] |

| c-Abl | 45 | Kinase activity assay | [3] |

| Imatinib-Resistant Bcr-Abl Mutants | |||

| M244V, G250E, Q252H, F311L, F317L, M351T, V379I, L387M, H396P, H396R | ≤ 70 | Ba/F3 cellular proliferation assay | [2] |

| Y253F, E255K, F359V | ≤ 200 | Ba/F3 cellular proliferation assay | [2] |

| Y253H, E255V | ≤ 450 | Ba/F3 cellular proliferation assay | [2] |

| T315I | > 2000 | Ba/F3 cellular proliferation assay | [2] |

| Other Kinases | |||

| Platelet-Derived Growth Factor Receptor (PDGFR) | 69 | In vitro kinase assay | [2] |

| c-Kit | 210 | In vitro kinase assay | [2] |

| Colony-Stimulating Factor 1 Receptor (CSF-1R) | 125 - 250 | In vitro kinase assay | [2] |

| Discoidin Domain Receptor 1 (DDR1) | 3.7 | In vitro kinase assay | [2] |

Bcr-Abl Signaling Pathway and Point of Inhibition

The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Nilotinib directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream effects.

Experimental Protocols

Synthesis of Nilotinib (A Representative Derivative)

The following is a representative, multi-step synthesis of Nilotinib.

Step-by-Step Protocol:

-

Amide Bond Formation: To a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in a suitable solvent (e.g., chloroform), 4-methyl-3-nitrobenzoyl chloride is added slowly at a reduced temperature (e.g., 10-15°C). The reaction is stirred for several hours at room temperature to yield 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide.[4]

-

Nitro Group Reduction: The nitro-substituted intermediate is reduced to the corresponding amine. This can be achieved using various reducing agents, such as stannous chloride (SnCl2) in methanol or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5]

-

Guanidinylation: The resulting amino compound is reacted with cyanamide in the presence of an acid (e.g., HCl) in a solvent like n-butanol. The reaction mixture is heated to yield the guanidino derivative.[4]

-

Pyrimidine Ring Formation: The guanidino intermediate is condensed with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent such as n-butanol at reflux to form the final pyrimidine ring of Nilotinib. The product can then be purified by recrystallization.[4]

In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of a test compound against Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., a synthetic peptide like Abltide)

-

Test compound (Nilotinib or other derivatives)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the recombinant Bcr-Abl kinase, kinase buffer, and the tyrosine kinase substrate.

-

Add the test compound at a range of concentrations to the reaction mixture in a 96-well plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate or ADP produced. For example, with the ADP-Glo™ assay, the remaining ATP is depleted, and then the generated ADP is converted to ATP, which is quantified via a luciferase-based reaction.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/MTS Assay)

This protocol is used to assess the effect of a test compound on the proliferation of Bcr-Abl-positive cancer cell lines.

Materials:

-

Bcr-Abl-positive cell line (e.g., K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (Nilotinib or other derivatives)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the Bcr-Abl-positive cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT or MTS reagent to each well and incubate for a further 2-4 hours. The viable cells will convert the reagent into a colored formazan product.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

This guide provides a foundational understanding of the therapeutic targeting of this compound derivatives, exemplified by Nilotinib. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 4-(2-Methylimidazol-1-yl)phenylamine

Abstract

This technical guide provides a comprehensive framework for the in silico toxicological assessment of the novel small molecule, 4-(2-Methylimidazol-1-yl)phenylamine (CAS RN: 74852-81-6). In the landscape of contemporary drug discovery and chemical safety assessment, computational toxicology offers a potent, high-throughput, and ethically considerate alternative to traditional animal testing. This document is crafted for researchers, toxicologists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for predicting key toxicity endpoints. By integrating data from multiple predictive models, this guide establishes a robust, self-validating system for early-stage risk assessment, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will explore the prediction of mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, underpinned by authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Introduction: The Imperative for Predictive Toxicology

In silico toxicology has emerged as an indispensable tool in early-stage drug development and chemical safety assessment. By leveraging computational models, it is possible to predict the potential adverse effects of a chemical compound, thereby enabling a more informed and resource-efficient development process. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing and is increasingly recognized by regulatory bodies.

This guide will provide a detailed walkthrough of the predictive toxicology workflow for this compound, from initial structural analysis to the interpretation of multi-endpoint toxicity predictions.

Compound Identification and Structural Representation

A prerequisite for any in silico analysis is the accurate identification and representation of the molecule of interest.

-

Compound Name: this compound

-

CAS Number: 74852-81-6[][2]

-

Molecular Formula: C10H11N3[]

-

Molecular Weight: 173.22 g/mol [3]

-

Canonical SMILES: CC1=NC=CN1C2=CC=C(C=C2)N[][4]

The Simplified Molecular Input Line Entry System (SMILES) is a crucial line notation for representing chemical structures in a machine-readable format, serving as the direct input for the predictive models discussed herein.

Methodological Framework: A Multi-Model Approach

To ensure the robustness and reliability of our predictions, a consensus-based approach employing multiple, complementary in silico models is advocated. This strategy mitigates the inherent limitations of any single predictive algorithm. For this guide, we will utilize two freely accessible and widely recognized platforms:

-

ProTox-II: A web server that predicts a wide range of toxicity endpoints using a combination of machine learning models, pharmacophores, and fragment propensities.[5][6][7][8][9][10]

-

Toxtree: An open-source application that estimates toxic hazards by applying a decision tree approach, including the well-established Cramer classification scheme and alerts for specific toxicities like mutagenicity.[11][12][13][14]

The selection of these tools is predicated on their public availability, extensive documentation, and their diverse underlying methodologies—ProTox-II being more reliant on machine learning and statistical models, while Toxtree is a rule-based expert system. This combination is in alignment with the principles outlined in the ICH M7 guideline for the assessment of mutagenic impurities, which recommends the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based).[6][15][16][17][18]

Regulatory Grounding: OECD and ICH Principles

The methodologies employed in this guide are framed within the context of international regulatory guidelines. The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] models to ensure their scientific validity for regulatory purposes.[12][19][20][21] These principles emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, where possible.

Furthermore, the ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[17] This guideline explicitly endorses the use of in silico (Q)SAR predictions for hazard assessment.

In Silico Toxicity Prediction Workflow

The following sections detail the step-by-step protocol for predicting the toxicity of this compound using ProTox-II and Toxtree.

Experimental Protocol: ProTox-II Analysis

-

Access the ProTox-II Web Server: Navigate to the ProTox-II homepage (a publicly available resource).

-

Input Molecular Structure: In the input field, provide the canonical SMILES string for this compound: CC1=NC=CN1C2=CC=C(C=C2)N.

-

Select Toxicity Endpoints: Ensure that all relevant toxicity endpoints are selected for prediction, including Oral Toxicity, Organ Toxicity (Hepatotoxicity), and Toxicological Endpoints (Mutagenicity, Carcinogenicity, Cytotoxicity, and Immunotoxicity).

-

Initiate Prediction: Start the toxicity prediction process.

-

Data Compilation and Interpretation: Upon completion, the server will provide a detailed report including predicted LD50 values, toxicity classes, and probabilities for various endpoints.[7][22] The results are often presented with a color-coded system, where red indicates activity (toxicity) and green indicates inactivity, with color saturation representing the confidence of the prediction.[23]

Experimental Protocol: Toxtree Analysis

-

Launch the Toxtree Application: Open the Toxtree software.

-

Input Molecular Structure: Create a new molecule and input the SMILES string CC1=NC=CN1C2=CC=C(C=C2)N in the structure editor.

-

Select Decision Trees: Sequentially apply the relevant decision trees (plugins) for various toxicity endpoints. Key plugins include:

-

Benigni / Bossa rulebase for mutagenicity and carcinogenicity.

-

In vitro mutagenicity (Ames test) alerts by ISS.

-

Cramer rules and Cramer rules with extensions.

-

DNA binding alerts.

-

Protein binding alerts.

-

-

Estimate Toxicity: For each selected decision tree, run the estimation.

-

Record and Interpret Results: Toxtree will provide a classification and the reasoning behind it, highlighting any structural alerts present in the molecule.[11][13]